rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol

Description

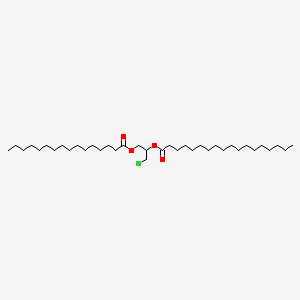

rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol (CAS 1185060-41-6) is a chlorinated diacylglycerol derivative classified as a 3-monochloropropane-1,2-diol (3-MCPD) diester. These esters are process contaminants formed during the refining of edible oils and fats, particularly under high-temperature conditions . Structurally, it consists of a chloropropanediol backbone esterified with palmitic acid (C16:0) at the sn-1 position and stearic acid (C18:0) at the sn-2 position. Its molecular formula is C₃₇H₆₉ClO₄, with a molecular weight of 613.4 g/mol .

Analytical methods such as UHPLC/Q-TOF and supercritical fluid chromatography–high-resolution mass spectrometry (SFC-HRMS) are employed for its detection in food matrices .

Properties

IUPAC Name |

(1-chloro-3-hexadecanoyloxypropan-2-yl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H71ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDCAMVHHWVNHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H71ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676097 | |

| Record name | 1-Chloro-3-(hexadecanoyloxy)propan-2-yl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185060-41-6 | |

| Record name | 1-Chloro-3-(hexadecanoyloxy)propan-2-yl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Selection and Reactivity

The synthesis begins with 3-chloropropanediol (3-CPD) as the core backbone. Palmitic and stearic acids are activated as acyl chlorides or anhydrides to enhance electrophilicity. The regioselective esterification at the sn-1 and sn-2 positions is achieved through controlled reaction conditions.

Activation of Fatty Acids

-

Palmitoyl chloride : Synthesized by reacting palmitic acid with thionyl chloride (SOCl₂) under anhydrous conditions.

-

Stearoyl chloride : Prepared similarly using stearic acid.

Esterification Protocol

-

First esterification (sn-1 position) :

-

3-CPD is reacted with palmitoyl chloride (1.2 eq) in dichloromethane (DCM) at 0–5°C.

-

Triethylamine (TEA, 1.5 eq) is added as a base to scavenge HCl.

-

Reaction progress is monitored via thin-layer chromatography (TLC; hexane:ethyl acetate 8:2).

-

-

Second esterification (sn-2 position) :

-

The intermediate 1-palmitoyl-3-chloropropanediol is isolated via silica gel chromatography.

-

Stearoyl chloride (1.1 eq) is introduced under reflux in toluene (80°C, 6 hours).

-

Key Parameters :

Acid-Catalyzed Transesterification

Reaction Mechanism and Optimization

Transesterification employs methyl esters of palmitic and stearic acids, leveraging acid catalysis to minimize acyl migration. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are preferred catalysts.

Procedure

-

Substrate preparation :

-

Methyl palmitate and methyl stearate are synthesized via Fischer esterification.

-

-

Transesterification :

-

3-CPD (1 eq), methyl palmitate (1.2 eq), and H₂SO₄ (0.1 eq) are heated in anhydrous methanol (60°C, 12 hours).

-

The product, 1-palmitoyl-3-chloropropanediol, is isolated via vacuum distillation.

-

The second transesterification with methyl stearate follows identical conditions.

-

Data Table 1: Transesterification Efficiency

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 60 | 12 | 65 |

| p-TsOH | 70 | 10 | 58 |

Enzymatic Synthesis Using Lipases

Regioselective Esterification

Lipases from Rhizomucor miehei (RM IM) or Candida antarctica (CAL-B) exhibit sn-1,3 selectivity, enabling sequential esterification without protecting groups.

Enzymatic Protocol

-

First esterification :

-

3-CPD, palmitic acid (1.5 eq), and RM IM lipase are stirred in tert-butanol (50°C, 24 hours).

-

Conversion: 85% (GC-MS).

-

-

Second esterification :

-

Stearic acid (1.3 eq) and CAL-B lipase are added to the monester intermediate.

-

Reaction proceeds at 60°C for 18 hours.

-

Advantages :

-

Minimal acyl migration.

-

Eco-friendly solvent system.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : δ 4.15–4.25 (m, glycerol backbone), δ 2.30 (t, J=7.5 Hz, α-CH₂ of stearoyl).

-

ESI-MS : [M+Na]⁺ m/z 615.41 (calculated), 615.39 (observed).

Industrial-Scale Production Challenges

Scalability and Cost

-

Catalyst recycling : Immobilized lipases reduce operational costs in enzymatic routes.

-

Byproduct management : HCl neutralization requires caustic scrubbers in chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloropropanediol moiety to a more reduced form.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Biochemical Studies

Rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol is utilized to study lipid metabolism and the biochemical pathways involving diacylglycerols. It serves as a model compound for investigating how lipids affect cellular processes.

Drug Development

The compound acts as a reference standard in analytical chemistry for quantifying and identifying similar lipid compounds. Its potential therapeutic properties are being explored for developing drugs targeting lipid metabolism disorders.

Immunomodulatory Research

Research indicates that this compound may have immunomodulatory effects, making it a candidate for therapeutic applications in inflammatory conditions .

Industrial Applications

In industrial settings, this compound is used in the synthesis of various lipid-based products and as a reagent in organic synthesis. Its unique chemical properties facilitate the development of new materials .

Lipid Metabolism Studies

In animal model studies, administration of this compound has shown to influence lipid profiles by altering fatty acid composition in tissues. This suggests its role in managing metabolic disorders.

Cell Culture Experiments

In vitro studies have demonstrated that this compound affects cell viability and proliferation rates across various cell lines. These findings indicate potential applications in cancer research where modulation of cell growth is critical.

Comparative Studies

When compared to similar compounds like rac 1-Palmitoyl-3-chloropropanediol, this compound exhibits unique properties due to its specific fatty acid composition, enhancing its biological activity .

Mechanism of Action

The mechanism of action of rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate the activity of specific enzymes and affect cellular signaling pathways related to lipid homeostasis . The molecular targets include enzymes like lipases and phospholipases, which play crucial roles in lipid digestion and absorption .

Comparison with Similar Compounds

Structural Analogues: Acyl Chain Variations

The physicochemical and toxicological properties of 3-MCPD esters are influenced by the chain length, saturation, and positional arrangement of fatty acid substituents. Key analogues include:

Key Observations:

Monoesters vs. Diesters

Monoesters (e.g., rac 1-Palmitoyl-3-chloropropanediol, CAS 30557-04-1) exhibit distinct properties:

Analytical and Detection Data

| Compound | Exact Mass (Da) | (M+Na) Signal Intensity |

|---|---|---|

| This compound | 614.5041 | 8,217,162 |

| 1-Oleoyl-2-stearoyl-3-chloropropanediol | 640.5197 | 7,484,321 |

| 1-Palmitoyl-3-chloropropanediol (monoester) | 348.2431 | 1,517,938 |

The higher (M+Na) intensity of the target compound reflects its prevalence in glycerin matrices and optimized ionization efficiency .

Biological Activity

rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol is a synthetic lipid compound that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and medicine. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound consists of a glycerol backbone esterified with palmitic and stearic acid chains, alongside a chloropropanediol moiety. Its molecular formula is with a molecular weight of approximately 628.5 g/mol. The presence of the chloropropanediol group is significant as it influences the compound's interaction with lipid membranes and biological molecules.

The biological activity of this compound primarily involves its interaction with lipid membranes and enzymes associated with lipid metabolism. It modulates the activity of specific enzymes, thereby influencing cellular signaling pathways related to lipid homeostasis and metabolism .

Key Mechanisms:

- Membrane Interaction : The compound integrates into lipid bilayers, affecting membrane fluidity and permeability, which can alter cellular signaling processes.

- Enzyme Modulation : It has been shown to affect the activity of enzymes involved in lipid synthesis and degradation, potentially impacting energy metabolism within cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Studies suggest that the compound may have antioxidant effects, which could be beneficial in reducing oxidative stress in cells.

- Immunomodulatory Effects : Similar compounds have demonstrated the ability to modulate immune responses, indicating potential therapeutic applications in inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Lipid Metabolism Studies : Research involving animal models has shown that administration of this compound can influence lipid profiles by altering fatty acid composition in tissues.

- Cell Culture Experiments : In vitro studies have demonstrated that this compound can impact cell viability and proliferation rates in various cell lines, suggesting potential applications in cancer research.

- Comparative Studies : When compared to structurally similar compounds (e.g., rac 1-Palmitoyl-3-chloropropanediol), this compound shows unique properties due to its specific fatty acid composition, which may enhance its biological activity .

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol in lipid matrices?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is typically employed for extraction, followed by isotope dilution using deuterated internal standards (e.g., OLOL-d5 or PALI-d5) to correct for matrix effects. Calibration curves are prepared in a concentration range of 25–1000 µg/kg, with validation parameters (precision, accuracy, LOD/LOQ) rigorously tested using spiked samples .

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

- Methodological Answer : Use a two-step enzymatic esterification approach:

Step 1 : Selective acylation of 3-chloropropanediol with palmitic acid using immobilized lipases (e.g., Candida antarctica Lipase B) under solvent-free conditions (60°C, 24 hours).

Step 2 : Introduce stearoyl chloride in a controlled stoichiometric ratio (1:1.2) under inert atmosphere to avoid hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) and purify via silica gel column chromatography with hexane/ethyl acetate gradients .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store the compound at 2–8°C in amber glass vials under nitrogen to prevent oxidation and hydrolysis. Stability studies show <5% degradation over 6 months when stored in anhydrous methanol or acetonitrile at −20°C. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How do stereochemical differences in this compound influence its metabolic fate in biological systems?

- Methodological Answer : Use enantiomerically pure standards (e.g., synthesized via chiral column chromatography) to track stereoselective metabolism. In vitro models (e.g., hepatocyte cultures) combined with LC-MS/MS can quantify phase I/II metabolites. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to enzymes like cytochrome P450 isoforms, revealing kinetic resolution differences between enantiomers .

Q. What experimental designs are effective for studying the kinetic behavior of this compound in lipid oxidation pathways?

- Methodological Answer : Employ a factorial design (e.g., 2^3 full factorial) to evaluate factors such as temperature (40–80°C), oxygen partial pressure (0.1–1 atm), and radical initiator concentration (0.1–1 mM). Reaction progress is monitored via headspace GC-MS for volatile oxidation products (e.g., aldehydes) and NMR for structural changes. Response surface methodology (RSM) optimizes conditions for maximal data resolution .

Q. How can computational modeling elucidate the reaction mechanisms of this compound under varying pH conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for hydrolysis pathways. Solvent effects are modeled using the conductor-like polarizable continuum model (CPCM). Validate predictions with kinetic experiments using pH-stat titration and FT-IR spectroscopy to track intermediate formation .

Q. What strategies mitigate matrix interference when analyzing trace levels of this compound in complex food samples?

- Methodological Answer : Combine dispersive solid-phase extraction (dSPE) with molecularly imprinted polymers (MIPs) tailored to the compound’s chloropropanediol backbone. Post-extraction, apply matrix-matched calibration and post-column infusion of internal standards to correct for ion suppression/enhancement in MS detection. Limit of quantification (LOQ) can reach 5 µg/kg in edible oils .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.